2-amino-2-(2-methylphenyl)acetic acid chemical properties
2-amino-2-(2-methylphenyl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(2-methylphenyl)acetic Acid
Executive Summary
2-Amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic α-amino acid. As a chiral molecule, it serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural uniqueness, stemming from the ortho-methyl substitution on the phenyl ring, imparts specific steric and electronic properties that can be exploited in the design of novel molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical characterization, stereochemistry, and safety protocols, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
Structural Identification
2-Amino-2-(2-methylphenyl)acetic acid is an analog of phenylglycine with a methyl group at the ortho position of the aromatic ring. This substitution influences its conformation and reactivity compared to its unsubstituted or para/meta-substituted counterparts.
Caption: 2D Structure of 2-Amino-2-(2-methylphenyl)acetic Acid
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2-methylphenyl)acetic acid | [1] |
| Synonyms | 2-amino-2-(o-tolyl)acetic acid, Amino-o-tolyl-acetic acid | [1][2] |
| CAS Number | 129592-98-9 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 234-238 °C (with decomposition) | [2] |
| pKa (Predicted) | 1.94 ± 0.10 (Carboxylic Acid) | [2] |
| SMILES | CC1=CC=CC=C1C(C(=O)O)N | [1] |
| InChIKey | FLYIRERUSAMCDQ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Synthetic Approach: The Strecker Synthesis
The Strecker synthesis is a robust and well-established method for preparing α-amino acids. It involves a one-pot, three-component reaction between an aldehyde, ammonia (or an ammonium salt), and cyanide, followed by hydrolysis. This pathway is highly effective for producing racemic α-amino acids that can be subjected to subsequent chiral resolution.
Causality in Experimental Design:
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Starting Material: o-Tolualdehyde is selected as the carbonyl-containing precursor to install the required 2-methylphenyl group at the α-position.
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Amine and Cyanide Source: Ammonium chloride and potassium cyanide are used as convenient sources for the in-situ formation of ammonia and the nucleophilic cyanide ion, which are essential for the formation of the intermediate α-aminonitrile.
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Hydrolysis: The final step requires harsh acidic or basic conditions to hydrolyze the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it protonates the amine, preventing polymerization and yielding the ammonium salt of the amino acid, which can be easily isolated.
Detailed Experimental Protocol: Racemic Synthesis
Caption: Workflow for the Strecker Synthesis.
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Reaction Setup: In a well-ventilated fume hood, dissolve o-tolualdehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
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Aminonitrile Formation: Add an aqueous solution of ammonium chloride (NH₄Cl) followed by the slow, portion-wise addition of potassium cyanide (KCN). Caution: KCN is highly toxic, and the reaction may produce hydrogen cyanide gas. This step must be performed with extreme care and appropriate safety measures. The reaction is typically stirred at room temperature or with gentle heating for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
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Intermediate Isolation (Optional): The resulting α-aminonitrile can be extracted into an organic solvent (e.g., diethyl ether), dried, and the solvent evaporated. However, for efficiency, proceeding directly to hydrolysis is common.
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Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture. Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.
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Workup and Isolation: After cooling, the reaction mixture is often concentrated under reduced pressure. The pH is then carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). At this pH, the amino acid has minimal solubility and will precipitate out of the solution.
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Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol to remove residual salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected.
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.5 ppm: Complex multiplet, 4H (aromatic protons).~4.5 ppm: Singlet, 1H (α-proton).~2.4 ppm: Singlet, 3H (methyl protons).Broad signals: NH₂ and COOH protons (exchangeable with D₂O). |
| ¹³C NMR | ~175 ppm: Carbonyl carbon (COOH).~125-140 ppm: Aromatic carbons (6 signals).~55-60 ppm: α-carbon.~19 ppm: Methyl carbon. |
| IR (cm⁻¹) | ~3000-3400: O-H and N-H stretching (broad).~2850-3000: C-H stretching.~1650-1700: C=O stretching (carboxylic acid).~1550-1600: N-H bending. |
| Mass Spec (ESI+) | [M+H]⁺ = 166.08 |
Stereochemistry and Chiral Resolution
The Importance of Enantiomeric Purity
2-Amino-2-(2-methylphenyl)acetic acid is a chiral compound existing as a pair of enantiomers (R and S). In drug development, enantiomers of a chiral molecule often exhibit different pharmacological, metabolic, and toxicological profiles.[4] Therefore, the synthesis and isolation of a single, pure enantiomer are frequently required by regulatory bodies and for achieving therapeutic efficacy and safety.
Conceptual Workflow for Chiral Resolution
The racemic mixture obtained from the Strecker synthesis must be separated into its constituent enantiomers. A common and scalable method is diastereomeric salt formation.
Causality in Method Selection: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized and separated.
Caption: Conceptual workflow for chiral resolution.
Chemical Reactivity and Potential Applications
The utility of 2-amino-2-(2-methylphenyl)acetic acid stems from the reactivity of its two primary functional groups: the amine and the carboxylic acid.
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Amine Group: Can act as a nucleophile and can be acylated, alkylated, or used in peptide bond formation.
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Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, or reduced to an alcohol.
This dual functionality makes it an ideal scaffold. While direct applications for the ortho-isomer are proprietary or less published, the analogous para-isomer, 2-amino-2-(p-tolyl)acetic acid, is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting the enzyme glutaminase (GLS1).[5][6][7] This highlights the role of such substituted phenylglycine derivatives as key intermediates in constructing complex, biologically active molecules.
Safety, Handling, and Storage
Proper handling is crucial due to the hazardous nature of this chemical.
Hazard Identification
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity, Oral | Warning | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation |
| STOT, Single Exposure | Warning | H335 | May cause respiratory irritation |
| Source:[1][2] |
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Storage and Stability
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Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
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Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Conclusion
2-Amino-2-(2-methylphenyl)acetic acid is a specialized chemical entity with significant potential as a building block for complex molecular architectures in pharmaceutical and materials science. A thorough understanding of its synthesis, purification, stereochemistry, and safe handling protocols is paramount for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required by scientists to incorporate this valuable intermediate into their synthetic programs.
References
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PubChem. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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de Sousa, J., et al. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Retrieved from [Link]
Sources
- 1. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID | 13227-01-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. fishersci.com [fishersci.com]
